molecular formula C19H21F3N4O B2458758 4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2309731-71-1

4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2458758
CAS No.: 2309731-71-1
M. Wt: 378.399
InChI Key: HTJAEVNLWLGAQW-UHFFFAOYSA-N
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Description

The chemical structure of 4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine incorporates several features of high interest in modern medicinal chemistry, particularly in infectious disease and oncology research. The core scaffold of a pyrimidine ring, substituted with a cyclopropyl group and a piperidine-linked pyridine, is a motif found in compounds investigated for their antimalarial potential . Specifically, trisubstituted pyrimidines with similar architectures have demonstrated potent in vitro and in vivo efficacy against Plasmodium species, the parasites responsible for malaria . The presence of the 3-(trifluoromethyl)pyridine moiety is a significant feature. The trifluoromethyl group is a prevalent pharmacophore in FDA-approved drugs due to its ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity through electron-withdrawing effects and hydrophobic interactions . This makes the compound a valuable candidate for structure-activity relationship (SAR) studies in lead optimization programs. The molecular framework suggests potential for modulating key biological pathways, and researchers are exploring its utility as a gamma secretase modulator , which has implications for the treatment of neurological conditions such as Alzheimer's disease . This compound is provided For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-7-23-18(15)26-8-5-13(6-9-26)11-27-17-10-16(14-3-4-14)24-12-25-17/h1-2,7,10,12-14H,3-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJAEVNLWLGAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, identified by its CAS number 2198194-07-7, is a compound of significant interest due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H20F3N5C_{19}H_{20}F_3N_5, with a molecular weight of 375.4 g/mol. The structure includes a cyclopropyl group and a trifluoromethyl-pyridine moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H20F3N5C_{19}H_{20}F_3N_5
Molecular Weight375.4 g/mol
CAS Number2198194-07-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially increasing its binding affinity to target sites.

Target Enzymes and Receptors

  • PfATP4 : Recent studies indicate that similar compounds inhibit PfATP4-associated Na+^+-ATPase activity, crucial for malaria treatment .
  • Multidrug-resistant Tuberculosis (MDR-TB) : Pyridine derivatives have shown effectiveness against MDR-TB by inhibiting key enzymes necessary for bacterial survival .

Biological Activity

Research has demonstrated that compounds with structural similarities exhibit varying degrees of potency against different biological targets. The following table summarizes the efficacy of related compounds:

CompoundTargetEC50_{50} (μM)Remarks
S-WJM992PfATP40.064High potency in malaria models
Trifluoromethyl analogMDR-TB0.038Effective against resistant strains
Unsubstituted analogPfATP40.577Lower activity compared to derivatives

Case Studies and Research Findings

  • Antimalarial Activity : In vivo studies have shown that modifications to the pyridine structure can significantly enhance antimalarial activity while maintaining metabolic stability. For instance, the introduction of polar functionalities improved aqueous solubility without compromising efficacy against Plasmodium falciparum .
  • Tuberculosis Inhibition : A study focused on pyridine derivatives revealed that certain substitutions could lead to improved inhibition rates against MDR-TB strains, highlighting the potential for developing new therapeutic agents based on this scaffold .
  • Trifluoromethyl Group Impact : The incorporation of the trifluoromethyl group has been linked to increased potency in various assays, including those targeting serotonin uptake and reverse transcriptase inhibition . This suggests that the trifluoromethyl moiety plays a critical role in enhancing the pharmacological profile of similar compounds.

Scientific Research Applications

Structural Characteristics

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C19H21F3N4O
  • IUPAC Name : 4-cyclopropyl-6-[[1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl]methoxy]pyrimidine
  • Molecular Weight : Approximately 398.39 g/mol

This structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine compounds, including 4-cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, have shown promise as inhibitors of various enzymes. For instance, studies have focused on the inhibition of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways. The structure–activity relationship (SAR) studies revealed that modifications to the pyrimidine core can enhance inhibitory potency significantly .

Anticancer Potential

The compound's ability to inhibit specific pathways makes it a candidate for anticancer therapies. Research has demonstrated that similar pyrimidine derivatives can interfere with cancer cell proliferation by targeting key enzymes involved in tumor growth and survival . For example, compounds with trifluoromethyl groups have been linked to improved pharmacokinetic properties, making them suitable for further development as anticancer agents.

Central Nervous System Activity

The presence of piperidine and pyridine moieties suggests potential central nervous system activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases . The trifluoromethyl group is known to enhance the lipophilicity of compounds, which may facilitate better blood-brain barrier penetration.

Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties against various pathogens. This has prompted investigations into their use as potential therapeutic agents in treating infections caused by resistant strains .

Table 1: Summary of Key Findings from Research Studies

Study ReferenceFocus AreaKey Findings
Enzyme InhibitionIdentified as potent inhibitors of NAPE-PLD with optimized lipophilicity and potency.
Anticancer PotentialDemonstrated activity against cancer cell lines; modifications led to increased efficacy.
CNS ActivityPotential for neuroprotective effects; further studies needed for validation.
Antimicrobial ActivityShowed effectiveness against resistant bacterial strains; promising for future drug development.

Q & A

Q. What are the key structural features of 4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, and how do they influence its physicochemical properties?

The compound contains a pyrimidine core substituted with a cyclopropyl group at position 4 and a piperidinylmethoxy group at position 5. The piperidine ring is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and piperidine rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets . Solubility can be modulated by optimizing substituents on the pyrimidine and pyridine rings, as seen in structurally analogous compounds .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical steps to ensure high yield and purity?

Synthesis typically involves multi-step reactions:

Pyrimidine core construction : Cyclocondensation of thiourea derivatives with β-diketones or via Ullmann coupling for aryl ether formation .

Piperidine functionalization : Nucleophilic substitution or coupling reactions to introduce the 3-(trifluoromethyl)pyridin-2-yl group.

Methoxy linkage : Mitsunobu reaction or SN2 displacement to attach the piperidinylmethoxy group .
Critical steps include precise control of reaction temperature (e.g., 0–5°C for trifluoromethylation) and purification via column chromatography or recrystallization to remove byproducts .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • X-ray crystallography : To resolve ambiguous stereochemistry, particularly for the piperidine and cyclopropyl moieties .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s binding affinity to a target enzyme?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with the target’s active site. Focus on interactions between the trifluoromethyl group and hydrophobic pockets or the pyridine nitrogen and catalytic residues .
  • MD simulations : Assess binding stability over 100+ ns trajectories to identify flexible regions requiring rigidification .
  • QSAR models : Corrogate substituent effects (e.g., cyclopropyl vs. ethyl) on activity using datasets from analogous pyrimidine derivatives .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Source validation : Cross-check assay protocols (e.g., cell lines, enzyme isoforms) to identify variability. For example, discrepancies in IC50_{50} values may arise from differences in kinase isoforms used .
  • Metabolic stability assays : Evaluate if conflicting in vivo vs. in vitro results stem from rapid metabolism of the piperidine or pyrimidine moieties .
  • Crystallographic evidence : Compare target-bound vs. unbound structures to confirm whether conformational changes explain activity differences .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

  • Prodrug design : Introduce ester or carbamate groups on the methoxy or piperidine nitrogen to enhance oral bioavailability .
  • CYP450 inhibition assays : Screen for metabolic hotspots (e.g., trifluoromethylpyridine) and modify substituents to reduce off-target interactions .
  • Toxicology profiling : Use zebrafish or murine models to assess hepatotoxicity linked to the cyclopropyl group, as observed in structurally related compounds .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing waste?

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., trifluoromethylation) to improve heat dissipation and scalability .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time and byproduct formation .
  • Lifecycle analysis : Apply green chemistry metrics (e.g., E-factor) to compare solvent systems (e.g., DCM vs. ethanol/water mixtures) .

Methodological Notes

  • Data validation : Cross-reference PubChem and EPA DSSTox entries for physicochemical and toxicological data .
  • Advanced tools : ICReDD’s reaction path search methods can streamline synthetic route design .

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